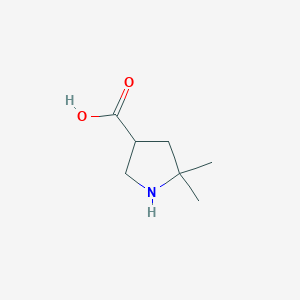

5,5-Dimethylpyrrolidine-3-carboxylic acid

Overview

Description

5,5-Dimethylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with a five-membered pyrrolidine ring This compound is characterized by the presence of two methyl groups at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,3-Dimethylbutanal and ammonia, the compound can be synthesized through a series of steps involving condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simpler analog without the methyl and carboxylic acid groups.

Proline: An amino acid with a similar pyrrolidine ring structure but with different functional groups.

Pyrrolidine-2,5-dione: A compound with a similar ring structure but different substituents.

Uniqueness

5,5-Dimethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

5,5-Dimethylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two methyl groups at the 5-position and a carboxylic acid functional group at the 3-position, contributing to its unique pharmacological properties.

Molecular Characteristics

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : Approximately 143.19 g/mol

- Structure : The presence of the carboxylic acid group allows for various chemical reactions, including esterification and amide formation, which are crucial in drug development and organic synthesis.

Anticonvulsant Properties

Research indicates that this compound exhibits potential as an anticonvulsant agent . Similar compounds have been studied for their interactions with neurotransmitter systems, particularly concerning epilepsy treatment. The compound's ability to modulate gamma-aminobutyric acid (GABA) receptors is significant in managing seizures and other neurological disorders.

Neuroprotective Effects

The compound has shown promise in enhancing cognitive functions and protecting against neurodegenerative changes. For instance, studies have demonstrated that it can increase acetylcholine levels while decreasing acetylcholinesterase activity in the hippocampus, which is crucial for memory processes .

Antioxidant Activity

This compound has been associated with antioxidant properties. It has been shown to mitigate oxidative stress in various models, which is essential for preventing cellular damage linked to neurodegenerative diseases .

Case Studies and Experimental Results

- Study on Cognitive Enhancement :

- Biochemical Assessments :

Comparative Analysis of Biological Activity

| Compound | Anticonvulsant Activity | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Similar Pyrrolidine Derivatives | Varies | Some | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,5-Dimethylpyrrolidine-3-carboxylic acid, and how can their efficiency be evaluated?

- Methodological Answer : The synthesis typically involves cyclization reactions or modifications of pyrrolidine precursors. For example, a Strecker synthesis or reductive amination may be employed to construct the pyrrolidine ring, followed by carboxylation at the 3-position. Efficiency can be assessed via reaction yield, purity (HPLC or NMR), and scalability. Statistical experimental design (e.g., factorial design) helps identify critical parameters (temperature, solvent, catalyst loading) and interactions affecting yield .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structure and purity?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. For NMR, focus on the carboxylic proton (δ ~10-12 ppm) and the dimethyl groups (δ ~1.2-1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is validated via HPLC with UV detection (λ = 210–220 nm). If stereoisomers are present, chiral chromatography or NOE experiments may resolve ambiguities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported spectroscopic or reactivity data for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict NMR chemical shifts, vibrational modes, and reaction pathways. For example, discrepancies in -NMR signals for the carboxylic carbon can be resolved by comparing computed isotropic shielding constants with experimental data. Reaction path searches using tools like GRRM or QChem can identify intermediates not detected experimentally .

Q. What experimental design strategies optimize the catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Employ a hybrid computational-experimental workflow:

Screening : Use high-throughput robotic systems to test ligand-metal combinations.

Modeling : Apply molecular docking to predict enantioselectivity in catalytic cycles.

Validation : Correlate computed transition-state energies with experimental ee values.

For reactor design, consider continuous-flow systems to enhance mass transfer and reduce side reactions .

Q. How do researchers analyze the compound’s stability under varying pH and temperature conditions for biological studies?

- Methodological Answer : Conduct accelerated stability studies using DOE principles:

- Factors : pH (2–10), temperature (25–60°C), ionic strength.

- Response Variables : Degradation rate (HPLC), optical rotation (chiral stability).

Fit data to the Arrhenius equation to predict shelf life. For pH-dependent degradation, use kinetic modeling (e.g., Eyring plot) to identify degradation pathways .

Q. Contradiction Analysis & Troubleshooting

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Re-evaluate solubility using controlled conditions (e.g., USP dissolution apparatus). Conflicting data may arise from impurities or polymorphic forms. Use powder XRD to confirm crystallinity and molecular dynamics simulations to predict solvent interactions. A ternary phase diagram (solvent/anti-solvent/temperature) can optimize recrystallization .

Q. What methodologies reconcile discrepancies in the compound’s reported pKa values?

- Methodological Answer : Potentiometric titration with ionic strength correction (e.g., using Davies equation) provides accurate pKa. Compare with computational predictions (COSMO-RS or Jaguar pKa module). If discrepancies persist, assess the influence of intramolecular hydrogen bonding via NMR titration or X-ray crystallography .

Q. Data Integration & Advanced Modeling

Q. How to integrate heterogeneous data (spectroscopic, kinetic, thermodynamic) into a unified reaction mechanism for this compound?

- Methodological Answer : Use systems chemistry approaches:

- Data Mining : Extract kinetic parameters (k, Ea) and spectral databases into a shared platform (e.g., KNIME or Pipeline Pilot).

- Mechanistic Modeling : Apply microkinetic models in software like COPASI or Kinetiscope to simulate concentration-time profiles. Validate with isotopic labeling experiments .

Properties

IUPAC Name |

5,5-dimethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(4-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVCDYJGFRJIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.